molecular formula C19H16N4O3 B2907064 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1172566-93-6

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2907064
CAS No.: 1172566-93-6
M. Wt: 348.362
InChI Key: ZESZYOUFOXTKBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclization, and functional group transformations. Notably, the introduction of the pyridazinyl group and subsequent amide formation are critical steps. Detailed synthetic protocols can be found in the literature .

Scientific Research Applications

Synthesis and Antiviral Applications

A study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showcasing significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds were prepared through a series of reactions involving benzoyl isothiocyanate, malononitrile, and various alkyl halides, leading to the creation of compounds with notable antiviral activities, specifically against bird flu influenza. The structural characterization employed mass spectroscopy, nuclear magnetic resonance, and X-ray analysis, affirming the potential of these synthesized compounds in antiviral research and applications (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Anticancer Properties

New benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and screened for their antimicrobial activity. These novel heterocycles showed broad-spectrum antimicrobial activity against both bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Their photophysical and thermal properties were also studied, highlighting their potential as antimicrobial agents with promising applications in combating various microbial infections (Padalkar et al., 2014).

In the realm of cancer research, certain derivatives have been synthesized and evaluated for their cytotoxic activity against human carcinoma cell lines, demonstrating significant inhibition. This research indicates the potential of these compounds as anticancer agents, providing a foundation for further investigation into their therapeutic applications (El‐serwy et al., 2016).

Synthesis of Benzoxazines with Potential Antipsychotic Properties

Research on the synthesis and evaluation of heterocyclic carboxamides reveals their potential as antipsychotic agents. This study focused on analogues of 1192U90, evaluating their ability to bind to dopamine and serotonin receptors and their effectiveness in vivo, against apomorphine-induced responses in mice. The findings suggest these compounds, particularly derivatives showing potent in vivo activities, could serve as potential antipsychotic agents with reduced extrapyramidal side effects, indicating a promising avenue for the development of new therapeutic options in the treatment of psychiatric disorders (Norman et al., 1996).

Safety and Hazards

  • Toxicity : Assessing its toxicity profile is essential. Preliminary cytotoxicity studies on human cells indicate non-toxicity .

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-2-9-18(23-22-12)20-14-4-6-15(7-5-14)21-19(24)13-3-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZYOUFOXTKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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